molecular formula C15H13N3O2 B2595083 4-[(4-hydroxyanilino)methyl]-1(2H)-phthalazinone CAS No. 305368-05-2

4-[(4-hydroxyanilino)methyl]-1(2H)-phthalazinone

Cat. No.: B2595083
CAS No.: 305368-05-2
M. Wt: 267.288
InChI Key: PYSXKNVRFQXTOT-UHFFFAOYSA-N
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Description

4-[(4-hydroxyanilino)methyl]-1(2H)-phthalazinone is a chemical compound with a complex structure that includes a phthalazinone core and a hydroxyanilino group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-hydroxyanilino)methyl]-1(2H)-phthalazinone typically involves the reaction of phthalazinone derivatives with 4-hydroxyaniline under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

4-[(4-hydroxyanilino)methyl]-1(2H)-phthalazinone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines. Substitution reactions can lead to a variety of substituted phthalazinone derivatives .

Scientific Research Applications

4-[(4-hydroxyanilino)methyl]-1(2H)-phthalazinone has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(4-hydroxyanilino)methyl]-1(2H)-phthalazinone involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 4-[(4-hydroxyanilino)methyl]-1(2H)-phthalazinone include:

Uniqueness

What sets this compound apart from similar compounds is its unique combination of the phthalazinone core and the hydroxyanilino group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

4-[(4-hydroxyanilino)methyl]-2H-phthalazin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2/c19-11-7-5-10(6-8-11)16-9-14-12-3-1-2-4-13(12)15(20)18-17-14/h1-8,16,19H,9H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYSXKNVRFQXTOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NNC2=O)CNC3=CC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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